Cas no 1542069-61-3 (3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid)

3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid is a fluorinated benzoic acid derivative featuring a tertiary amine substituent at the 5-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, combining a carboxylic acid moiety with a lipophilic alkylamino group, which may enhance bioavailability and target binding. The fluorine atom at the 3-position can influence electronic properties and metabolic stability. Its well-defined molecular structure makes it suitable for use as an intermediate in the synthesis of bioactive molecules, particularly in the development of receptor modulators or enzyme inhibitors. The compound is typically handled under controlled conditions due to its reactive functional groups.
3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid structure
1542069-61-3 structure
Product name:3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid
CAS No:1542069-61-3
MF:C12H16FNO2
MW:225.259346961975
CID:5273740

3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-5-{[methyl(propan-2-yl)amino]methyl}benzoic acid
    • 3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid
    • Inchi: 1S/C12H16FNO2/c1-8(2)14(3)7-9-4-10(12(15)16)6-11(13)5-9/h4-6,8H,7H2,1-3H3,(H,15,16)
    • InChI Key: YXZPSLUVRJEGLS-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=O)O)C=C(C=1)CN(C)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Topological Polar Surface Area: 40.5
  • XLogP3: -0.1

3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-693396-0.5g
3-fluoro-5-{[methyl(propan-2-yl)amino]methyl}benzoic acid
1542069-61-3
0.5g
$974.0 2023-03-10
Enamine
EN300-693396-10.0g
3-fluoro-5-{[methyl(propan-2-yl)amino]methyl}benzoic acid
1542069-61-3
10.0g
$4360.0 2023-03-10
Enamine
EN300-693396-0.05g
3-fluoro-5-{[methyl(propan-2-yl)amino]methyl}benzoic acid
1542069-61-3
0.05g
$851.0 2023-03-10
Enamine
EN300-693396-2.5g
3-fluoro-5-{[methyl(propan-2-yl)amino]methyl}benzoic acid
1542069-61-3
2.5g
$1988.0 2023-03-10
Enamine
EN300-693396-1.0g
3-fluoro-5-{[methyl(propan-2-yl)amino]methyl}benzoic acid
1542069-61-3
1g
$0.0 2023-06-07
Enamine
EN300-693396-5.0g
3-fluoro-5-{[methyl(propan-2-yl)amino]methyl}benzoic acid
1542069-61-3
5.0g
$2940.0 2023-03-10
Enamine
EN300-693396-0.25g
3-fluoro-5-{[methyl(propan-2-yl)amino]methyl}benzoic acid
1542069-61-3
0.25g
$933.0 2023-03-10
Enamine
EN300-693396-0.1g
3-fluoro-5-{[methyl(propan-2-yl)amino]methyl}benzoic acid
1542069-61-3
0.1g
$892.0 2023-03-10

Additional information on 3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid

Research Brief on 3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid (CAS: 1542069-61-3): Recent Advances and Applications

The compound 3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid (CAS: 1542069-61-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its unique fluorinated benzoic acid scaffold and tertiary amine functionality, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of novel drug candidates, particularly in the development of central nervous system (CNS) targeting agents and anti-inflammatory compounds.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility as a building block for sigma-1 receptor ligands. The research team demonstrated that modifications at the amine moiety of 1542069-61-3 could significantly influence receptor binding affinity and selectivity. Molecular docking studies revealed that the fluorine atom at the 3-position contributes to optimal spatial orientation within the receptor binding pocket, while the isopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

In the field of neurodegenerative disease research, 3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid has been investigated as a potential modulator of neuroinflammation. A recent preclinical study demonstrated that derivatives of this compound exhibit inhibitory effects on microglial activation, suggesting possible applications in Alzheimer's disease and Parkinson's disease therapeutics. The compound's ability to reduce pro-inflammatory cytokine production was particularly notable at nanomolar concentrations.

The synthetic accessibility of 1542069-61-3 has also made it a valuable scaffold for medicinal chemistry optimization. Recent patent applications have disclosed novel synthetic routes that improve yield and purity while reducing environmental impact. These advances are particularly relevant given the growing demand for fluorinated pharmaceutical intermediates in drug discovery pipelines.

Pharmacokinetic studies of related derivatives have shown favorable absorption and distribution profiles, with the compound's logP value (approximately 2.1) suggesting good membrane permeability while maintaining sufficient aqueous solubility for formulation development. Current research efforts are focusing on structure-activity relationship (SAR) studies to optimize both potency and drug-like properties of derivatives based on this core structure.

From a safety perspective, preliminary toxicological evaluations of 3-Fluoro-5-[[methyl(propan-2-yl)amino]methyl]benzoic acid and its analogs have shown acceptable safety profiles in animal models, with no significant off-target effects observed at therapeutic doses. However, comprehensive safety assessments including genotoxicity and cardiovascular safety pharmacology studies are still ongoing for most advanced derivatives.

The commercial availability of 1542069-61-3 from multiple specialty chemical suppliers has facilitated broader investigation of this compound across academic and industrial research settings. Current market analysis suggests growing demand for this intermediate, particularly from pharmaceutical companies developing novel CNS-targeted therapies.

Future research directions for this compound class include exploration of its potential in pain management applications, as recent in vitro studies have shown activity at certain ion channels involved in nociception. Additionally, the compound's modular structure makes it amenable to development as a molecular probe for studying protein-protein interactions in various disease pathways.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd